Cas no 697300-78-0 (2-Bromo-4-vinylpyridine)
2-Bromo-4-vinylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-vinylpyridine
- 2-bromo-4-ethenylpyridine
- CS-0227050
- SCHEMBL5974138
- MFCD23135676
- AKOS016002775
- SB54521
- A866765
- J-400260
- DTXSID20591460
- 697300-78-0
- AS-37606
-
- MDL: MFCD23135676
- Inchi: 1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
- InChI Key: OHAOVNXYYOWZJK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C)C=CN=1
Computed Properties
- Exact Mass: 182.96800
- Monoisotopic Mass: 182.96836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 2.48710
2-Bromo-4-vinylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B070650-50mg |
2-Bromo-4-vinylpyridine |
697300-78-0 | 50mg |
$ 305.00 | 2022-06-07 | ||
| TRC | B070650-100mg |
2-Bromo-4-vinylpyridine |
697300-78-0 | 100mg |
$ 505.00 | 2022-06-07 | ||
| Matrix Scientific | 093336-250mg |
2-Bromo-4-vinylpyridine, 95+% |
697300-78-0 | 95+% | 250mg |
$473.00 | 2023-09-08 | |
| Matrix Scientific | 093336-1g |
2-Bromo-4-vinylpyridine, 95+% |
697300-78-0 | 95+% | 1g |
$975.00 | 2023-09-08 | |
| Chemenu | CM170888-1g |
2-Bromo-4-vinylpyridine |
697300-78-0 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A029191891-250mg |
2-Bromo-4-vinylpyridine |
697300-78-0 | 95% | 250mg |
$286.00 | 2023-09-01 | |
| Alichem | A029191891-1g |
2-Bromo-4-vinylpyridine |
697300-78-0 | 95% | 1g |
$637.00 | 2023-09-01 | |
| Chemenu | CM170888-1g |
2-Bromo-4-vinylpyridine |
697300-78-0 | 95% | 1g |
$455 | 2024-07-24 | |
| abcr | AB542306- |
2-Bromo-4-vinylpyridine, 90%; . |
697300-78-0 | 90% | €494.40 | 2023-04-14 | ||
| abcr | AB542306-250 mg |
2-Bromo-4-vinylpyridine, 90%; . |
697300-78-0 | 90% | 250MG |
€1,155.40 | 2023-04-14 |
2-Bromo-4-vinylpyridine Suppliers
2-Bromo-4-vinylpyridine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-Bromo-4-vinylpyridine
Recent Advances in the Application of 2-Bromo-4-vinylpyridine (CAS: 697300-78-0) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4-vinylpyridine (CAS: 697300-78-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromine and vinyl functional groups, serves as a crucial building block in the synthesis of complex molecules, including drug candidates and bioactive probes. Recent studies have highlighted its role in cross-coupling reactions, polymer chemistry, and the development of targeted therapeutics, making it a focal point for researchers in the field.
One of the most notable advancements involves the use of 2-Bromo-4-vinylpyridine in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing novel pyridine-based inhibitors targeting protein kinases. The bromine moiety facilitates precise functionalization, while the vinyl group offers a handle for further derivatization, enabling the creation of diverse molecular architectures with potential therapeutic benefits.
In polymer chemistry, 2-Bromo-4-vinylpyridine has been employed as a monomer for designing stimuli-responsive materials. Researchers at the Massachusetts Institute of Technology (MIT) recently reported its incorporation into pH-sensitive hydrogels for controlled drug delivery systems. The vinyl group allows for radical polymerization, while the pyridine ring contributes to tunable hydrophilicity, enhancing the material's ability to respond to biological environments. This innovation holds promise for applications in oncology, where precise drug release is critical.
Another groundbreaking application lies in the development of covalent inhibitors, a rapidly growing area in drug discovery. A 2024 preprint from BioRxiv detailed the use of 2-Bromo-4-vinylpyridine as a warhead in covalent inhibitors targeting cysteine residues in SARS-CoV-2 proteases. The compound's electrophilic bromine atom forms a stable bond with nucleophilic thiol groups, enabling irreversible inhibition of viral enzymes. This approach has potential implications for combating emerging viral strains and antibiotic-resistant bacteria.
Despite its utility, challenges remain in optimizing the reactivity and selectivity of 2-Bromo-4-vinylpyridine in complex biological systems. Recent computational studies, such as those published in ACS Catalysis, have employed density functional theory (DFT) to predict its behavior in various reaction environments. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, 2-Bromo-4-vinylpyridine (CAS: 697300-78-0) continues to be a cornerstone in chemical biology and pharmaceutical research, with its applications spanning drug discovery, materials science, and enzymology. Ongoing studies are expected to further elucidate its potential, particularly in the development of covalent drugs and smart biomaterials. Researchers are encouraged to explore its derivatives and novel reaction pathways to unlock untapped therapeutic opportunities.
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